molecular formula C20H32Cl6N2Pt-4 B1618781 Bis(trimethylbenzylammonium) hexachloroplatinate(IV) CAS No. 41909-89-1

Bis(trimethylbenzylammonium) hexachloroplatinate(IV)

Cat. No.: B1618781
CAS No.: 41909-89-1
M. Wt: 708.3 g/mol
InChI Key: PUUWUOJYFZFBMZ-UHFFFAOYSA-H
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Description

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is a compound with the linear formula [C6H5CH2N(CH3)3]2PtCl6 . It is also known as trimethylbenzylammoniumhexachloroplatinate(IV) or trimethylbenzylammonium platinate hexachloride .


Synthesis Analysis

The synthesis of similar compounds like ammonium hexachloroplatinate involves treating a solution of hexachloroplatinic acid with a solution of an ammonium salt . The compound consists of separate tetrahedral ammonium cations and octahedral [PtCl6]2− anions . The complex is so poorly soluble that this step is employed in the isolation of platinum from ores and recycled residues .


Molecular Structure Analysis

The structure of these compounds was determined by X-ray analysis and infrared spectroscopy . The synthesized crystals consist of tetrahedral organylammonium cations and hexachloroplatinate octahedral anions .


Chemical Reactions Analysis

Ammonium hexachloroplatinate is used in platinum plating. Heating (NH4)2[PtCl6] under a stream of hydrogen at 200 °C produces platinum sponge. Treating this with chlorine gives H2[PtCl6] . Ammonium hexachloroplatinate decomposes to yield platinum sponge when heated to high temperatures .


Physical and Chemical Properties Analysis

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) appears as a yellow powder . It is slightly soluble in water . The exact melting point and boiling point are not available .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • The study by Babu et al. (2000) discusses the synthesis of hafnium methandiide complexes, highlighting the chemical reactivity of group 4 metal complexes, which could suggest potential catalytic or synthetic applications for Bis(trimethylbenzylammonium) hexachloroplatinate(IV) in similar contexts (Babu, McDonald, & Cavell, 2000).

Materials Science and Engineering

  • Research by Abate et al. (2010) on the encapsulation of iodine within an organic salt crystal matrix demonstrates the utility of trimethylammonium-based compounds in the formation of polyiodide species, indicating potential applications in materials science, particularly in the development of novel crystalline structures or sensors (Abate et al., 2010).

Analytical Chemistry

  • Spaulding and Charles (2002) explored methods for the derivatization, extraction, and analysis of carbonyl compounds, using bis-(trimethylsilyl) derivatives. This work emphasizes the importance of trimethylsilyl groups in analytical procedures, suggesting that compounds like Bis(trimethylbenzylammonium) hexachloroplatinate(IV) could have roles in the development of analytical methodologies or in the enhancement of sample preparation techniques (Spaulding & Charles, 2002).

Energy Storage

  • Beh et al. (2017) demonstrated the use of trimethylammonium-functionalized organometallic compounds in redox flow batteries, underscoring the potential of such compounds in energy storage applications. This could imply opportunities for Bis(trimethylbenzylammonium) hexachloroplatinate(IV) in similar energy-related applications, especially in the development of high-capacity, stable battery systems (Beh et al., 2017).

Organic and Organometallic Chemistry

  • The work by Lee, Lee, and Sohn (1996) on the oxidation of alcohols using silica gel-supported bis(trimethylsilyl) chromate showcases the role of trimethylsilyl groups in facilitating organic reactions, hinting at the potential use of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) in similar organic synthesis or modification reactions (Lee, Lee, & Sohn, 1996).

Safety and Hazards

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is classified as dangerous. It is toxic if swallowed, may cause an allergic skin reaction, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Mechanism of Action

Target of Action

Bis(trimethylbenzylammonium) hexachloroplatinate(IV), also referred to as PtCl6 or PtTMB, is a coordination compound that has been extensively studied for its biological and industrial applications. The primary targets of this compound are unicellular organisms such as the alga Pseudococcomyxa simplex .

Mode of Action

The compound interacts with its targets by being taken up by the cells. The platinum ions in the compound are reduced to a divalent form once inside the cell . The uptake of hexachloroplatinate(IV) ions is influenced by the cell wall and cell metabolism .

Result of Action

The result of the action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on cells is the reduction of platinum ions to a divalent form . This can lead to changes in the cell’s metabolic processes and potentially disrupt the normal functioning of the cell .

Action Environment

The action of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) can be influenced by environmental factors. For example, the uptake of hexachloroplatinate(IV) ions by cells was found to be higher under light conditions compared to shade conditions . This suggests that the compound’s action, efficacy, and stability may be affected by the light conditions in the environment.

Biochemical Analysis

Cellular Effects

The effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways . Additionally, it has been observed to alter the expression of genes involved in cell cycle regulation and stress response .

Molecular Mechanism

At the molecular level, Bis(trimethylbenzylammonium) hexachloroplatinate(IV) exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming coordination complexes with their active sites. This compound is also known to induce changes in gene expression by interacting with DNA and RNA, leading to the modulation of transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under controlled conditions but can degrade in the presence of light and heat . Long-term exposure to this compound has been associated with persistent changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound exerts its therapeutic effects without causing harm . High doses have been associated with nephrotoxicity and hepatotoxicity in animal studies .

Metabolic Pathways

Bis(trimethylbenzylammonium) hexachloroplatinate(IV) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, leading to alterations in the production and utilization of metabolites . Its interactions with metabolic pathways are essential for understanding its overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of Bis(trimethylbenzylammonium) hexachloroplatinate(IV) within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and cellular structures .

Properties

IUPAC Name

benzyl(trimethyl)azanium;platinum;hexachloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H16N.6ClH.Pt/c2*1-11(2,3)9-10-7-5-4-6-8-10;;;;;;;/h2*4-8H,9H2,1-3H3;6*1H;/q2*+1;;;;;;;/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUWUOJYFZFBMZ-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.C[N+](C)(C)CC1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Pt]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32Cl6N2Pt-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

708.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41909-89-1
Record name Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041909891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N,N-trimethyl-, (OC-6-11)-hexachloroplatinate(2-) (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(benzyltrimethylammonium) hexachloroplatinate(2-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.514
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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